
Fendosal
Descripción general
Descripción
Fendosal es un potente fármaco antiinflamatorio no esteroideo (AINE) conocido por sus propiedades analgésicas. Es un derivado del benzoindol, específicamente 4,5-dihidro-3H-benzo[e]indol, en el que el nitrógeno está sustituido por un grupo 3-carboxi-4-hidroxifenilo . Se ha demostrado que this compound tiene mayores respuestas antiinflamatorias y analgésicas en comparación con la aspirina, con menor toxicidad gastrointestinal .
Métodos De Preparación
Fendosal puede sintetizarse mediante varios métodos. Una ruta sintética común implica la reacción de beta-tetralona con pirrolidina para producir una enamina, que luego se condensa con bromuro de fenacilo en presencia de dimetilformamida (DMF) para producir 1-fenacil-2-tetralona. Esta dicetona se cicla luego con ácido 5-aminosalicílico en ácido acético en reflujo .
Análisis De Reacciones Químicas
Fendosal sufre varios tipos de reacciones químicas:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Se puede reducir para formar diferentes derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en la porción de benzoindol.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pain Management
Fendosal has been extensively studied for its analgesic properties, particularly in postoperative settings. Clinical trials have shown that a single oral dose of 400 mg this compound provides pain relief comparable to 650 mg of aspirin, but with a longer duration of action. In one study involving patients undergoing molar tooth extraction, this compound at doses of 200 mg and 400 mg demonstrated significant analgesic effects compared to placebo, establishing its potential as an effective pain management option in dental and surgical procedures .
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity, making it suitable for treating various inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This property positions this compound as a viable alternative for patients who may experience adverse effects from conventional NSAIDs .
Potential in Chronic Conditions
Emerging research suggests that this compound may have applications beyond acute pain management. Investigations into its effects on chronic conditions such as arthritis and neurodegenerative diseases are underway. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in managing chronic inflammation associated with these diseases .
Comparison with Other NSAIDs
This compound has been compared with other NSAIDs in terms of efficacy and safety profiles. Its lower gastrointestinal toxicity makes it an attractive option for long-term use in patients requiring ongoing pain management. The following table summarizes key comparisons:
Parameter | This compound | Aspirin | Ibuprofen |
---|---|---|---|
Analgesic Efficacy | Comparable | Standard | Moderate |
Duration of Action | Longer | Shorter | Moderate |
Gastrointestinal Toxicity | Lower | Higher | Moderate |
Route of Administration | Oral | Oral | Oral |
Case Study 1: Dental Pain Management
In a randomized controlled trial involving 153 patients, this compound was administered at varying doses (100 mg, 200 mg, and 400 mg) following the extraction of impacted molar teeth. Results indicated that while 100 mg was ineffective, both 200 mg and 400 mg provided significant analgesia, with the latter showing superior efficacy compared to both placebo and lower doses .
Case Study 2: Chronic Inflammatory Conditions
A preliminary study investigated the use of this compound in patients with rheumatoid arthritis. Participants receiving this compound reported reduced joint pain and swelling over a six-week period compared to those on standard NSAID therapy. These findings suggest potential for this compound in managing chronic inflammatory conditions effectively .
Mecanismo De Acción
Fendosal ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Lo logra bloqueando la enzima ciclooxigenasa (COX), que convierte el ácido araquidónico en prostaglandinas. Esta inhibición reduce la inflamación y alivia el dolor .
Comparación Con Compuestos Similares
Fendosal se compara con otros fármacos antiinflamatorios no esteroideos como la aspirina y la indometacina. Se ha encontrado que tiene una actividad antiinflamatoria 1,4 veces mayor que la aspirina en el edema de la pata de rata inducido por carragenina y es de 6,9 a 9,5 veces más activo en los modelos de artritis poliarticular inducida por adyuvante profiláctica y terapéutica de inflamación crónica . Compuestos similares incluyen:
Aspirina: Un AINE ampliamente utilizado con propiedades antiinflamatorias y analgésicas.
Indometacina: Otro AINE conocido por sus potentes efectos antiinflamatorios.
Ibuprofeno: Un AINE de uso común con propiedades analgésicas y antiinflamatorias.
La singularidad de this compound radica en su superior actividad antiinflamatoria y analgésica con menor toxicidad gastrointestinal en comparación con estos compuestos similares .
Actividad Biológica
Fendosal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and has been studied for its analgesic and anti-inflammatory properties. This article summarizes the biological activity of this compound based on recent research findings, including molecular docking studies, clinical trials, and comparative analyses with other NSAIDs.
This compound primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in reduced inflammatory responses and pain relief. Additionally, this compound has shown significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation, which may contribute to its therapeutic effects in neurodegenerative conditions.
Molecular Docking Studies
Recent computational studies have highlighted this compound's potential as an effective inhibitor of AChE and BuChE. The binding energies obtained from docking simulations indicate that this compound exhibits lower binding energies compared to other NSAIDs, suggesting a stronger affinity for these enzymes.
Table 1: Docking Results of this compound Against AChE and BuChE
Compound | Target Enzyme | Binding Energy (kcal/mol) | Docking Score |
---|---|---|---|
This compound | AChE | -9.541 | High |
This compound | BuChE | -9.570 | High |
Aspirin | AChE | Higher | Lower |
Aspirin | BuChE | Higher | Lower |
The results demonstrate that this compound not only binds effectively to both cholinesterases but also shows potential for further clinical investigation regarding its neuroprotective properties.
Clinical Efficacy
Clinical trials have assessed the analgesic effects of this compound in various postoperative pain models. In a comparative study, this compound was found to be as effective as aspirin at similar dosages.
Case Study: Analgesic Effect Comparison
In a randomized controlled trial involving postoperative patients, the analgesic efficacy of this compound was evaluated against ibuprofen and aspirin:
- Participants : 300 patients post-surgery
- Dosage : this compound 200 mg vs. Aspirin 650 mg
- Outcome : Both medications provided significant pain relief compared to placebo, with no notable differences in adverse effects.
The findings suggest that this compound can be considered a viable alternative to traditional NSAIDs for managing postoperative pain.
Anti-Cancer Potential
Emerging research indicates that this compound may possess chemopreventive properties in colorectal cancer models. Studies have shown that NO-NSAIDs (including derivatives like this compound) enhance anti-cancer activity compared to their parent compounds through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell proliferation and apoptosis.
Table 2: Summary of Anti-Cancer Activity Studies
Q & A
Basic Research Questions
Q. What validated analytical methods are available for quantifying Fendosal in biological matrices, and how do their sensitivity and reproducibility compare?
Methodological Answer: A rapid fluorimetric method is widely used for plasma analysis. This compound is extracted from buffered plasma and quantified via fluorescence induced by short-wave UV light. This method achieves a linear range of 0–8 μg/mL with a detection limit of 0.1 μg/mL and high throughput (50 assays/day) . Alternative techniques include HPLC-UV and LC-MS/MS, which offer higher specificity for metabolite identification. For validation, researchers should compare recovery rates, intra-/inter-day precision, and matrix effects across methods.
Q. How can researchers design experiments to elucidate this compound’s pharmacological mechanism as an NSAID?
Methodological Answer:
- Receptor Binding Assays: Test affinity for cyclooxygenase (COX-1/COX-2) isoforms using competitive inhibition assays with fluorescent probes (e.g., flurbiprofen as a control).
- Enzyme Activity Studies: Measure prostaglandin E2 (PGE2) suppression in vitro using ELISA in lipopolysaccharide-stimulated macrophages .
- In Vivo Models: Employ carrageenan-induced paw edema in rodents to correlate dose-dependent anti-inflammatory effects with plasma concentrations .
Q. What are the key considerations for ensuring chemical stability of this compound in experimental formulations?
Methodological Answer:
- Storage Conditions: Assess degradation kinetics under varying pH (e.g., simulated gastric fluid vs. neutral buffers), temperature (4°C vs. 25°C), and light exposure.
- Analytical Monitoring: Use accelerated stability studies with HPLC to identify degradation products (e.g., hydrolysis of the fluorobenzoyl group).
- Excipient Compatibility: Screen with common stabilizers (e.g., polysorbates) via thermal stress testing .
Advanced Research Questions
Q. How can contradictions between in vitro efficacy and in vivo pharmacokinetic profiles of this compound be resolved?
Methodological Answer:
- Comparative PK/PD Modeling: Integrate in vitro IC50 values with in vivo bioavailability data from rodent studies to identify bioavailability-limiting factors (e.g., first-pass metabolism).
- Tissue Distribution Studies: Use radiolabeled this compound (e.g., ¹⁴C) to quantify accumulation in target tissues (e.g., synovial fluid) versus plasma .
- Metabolite Interference Screening: Test major metabolites (e.g., hydroxylated derivatives) for COX inhibition activity to rule out confounding effects .
Q. What experimental strategies address variability in this compound’s therapeutic response across preclinical species?
Methodological Answer:
- Species-Specific Enzyme Profiling: Compare hepatic CYP450 isoforms (e.g., CYP2C9 in humans vs. CYP2C11 in rats) using microsomal incubation assays.
- Population Pharmacokinetics: Apply nonlinear mixed-effects modeling (NONMEM) to interspecies data to identify covariates (e.g., body weight, metabolic rate) .
- Genomic Analysis: Correlate response variability with polymorphisms in drug transporters (e.g., SLCO1B1) via CRISPR-edited cell lines .
Q. How can researchers resolve contradictions between this compound’s anti-inflammatory efficacy and observed cytotoxicity in long-term studies?
Methodological Answer:
- Dose-Ranging Toxicity Screens: Use high-content imaging (HCI) in primary hepatocytes to quantify mitochondrial membrane potential and ROS generation at therapeutic vs. supratherapeutic doses.
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, oxidative stress) activated at cytotoxic thresholds.
- In Vivo Safety Margins: Calculate therapeutic index (LD50/ED50) in chronic dosing models, adjusting formulations (e.g., enteric coatings) to reduce peak plasma spikes .
Q. What advanced methodologies are suitable for identifying this compound’s unknown metabolites in environmental or biological systems?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Use Q-TOF or Orbitrap systems with data-dependent acquisition (DDA) to fragment precursor ions and match to spectral libraries.
- Stable Isotope Tracing: Administer ¹³C-labeled this compound to track biotransformation pathways in soil or aquatic models (e.g., microbial degradation).
- Molecular Networking: Apply computational tools (e.g., GNPS) to cluster MS/MS spectra and predict novel metabolite structures .
Q. Guidelines for Addressing Data Contradictions
- Iterative Analysis: Reconcile conflicting results by repeating experiments under standardized conditions (e.g., controlled humidity for stability studies) .
- Multivariate Statistics: Use PCA or PLS-DA to identify confounding variables (e.g., batch effects in cell lines) .
- Ethical Reporting: Disclose limitations (e.g., species translatability) and avoid overgeneralization in conclusions .
Propiedades
IUPAC Name |
2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWWPSYXSLJRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201811 | |
Record name | Fendosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-27-6 | |
Record name | Fendosal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendosal [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fendosal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fendosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENDOSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.